4-cyano-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-cyano-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-3-8-15(12(2)9-11)17-21-22-18(24-17)20-16(23)14-6-4-13(10-19)5-7-14/h3-9H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOSIXFUCHEATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Coupling with benzamide: The final step involves coupling the 1,3,4-oxadiazole derivative with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-cyano-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound features an oxadiazole moiety, which is known for enhancing biological activity through increased lipophilicity and membrane permeability. Its chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 282.31 g/mol
- CAS Number : 899734-50-0
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. Notably:
- Antibacterial Activity : Compounds similar to 4-cyano-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown effectiveness against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) . The mechanism of action typically involves the inhibition of key bacterial enzymes responsible for cell wall synthesis.
- Antifungal Activity : Studies have also reported promising antifungal effects against several fungal strains, suggesting a broad spectrum of antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against multiple cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and HUH7 (liver cancer). The reported IC50 values for these compounds range from 0.47 to 1.4 µM.
-
Mechanisms of Action :
- Enzyme Inhibition : The compound has been identified as an inhibitor of thymidylate synthase (TS), crucial for DNA synthesis. This inhibition disrupts nucleotide synthesis essential for cancer cell proliferation.
- Reactive Oxygen Species Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to apoptosis .
Case Studies and Research Findings
Several notable studies highlight the applications of this compound:
-
Antimicrobial Efficacy Study :
- A study conducted by researchers evaluated a series of oxadiazole derivatives for their antibacterial properties. The results indicated that compounds containing the oxadiazole ring exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial potency.
-
Anticancer Mechanism Investigation :
- In a separate investigation focused on the anticancer effects of oxadiazole derivatives, researchers found that certain compounds induced apoptosis in cancer cells through ROS generation and TS inhibition. This study emphasized the potential of these compounds as therapeutic agents in cancer treatment .
-
Pharmacological Profile Analysis :
- A comprehensive review highlighted the pharmacological profiles of various oxadiazole derivatives, noting their effectiveness as selective inhibitors against specific cancer cell lines. This analysis provided insights into structure-activity relationships and suggested pathways for further development .
Wirkmechanismus
The mechanism of action of 4-cyano-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules, leading to the modulation of their activity. The cyano group and benzamide moiety also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-cyano-N-(2,4-dimethylphenyl)benzamide: A structurally similar compound with a different substitution pattern on the benzamide moiety.
1,3,4-oxadiazole derivatives: Other compounds containing the 1,3,4-oxadiazole ring, which may have similar biological activities.
Uniqueness
4-cyano-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the cyano group and the 1,3,4-oxadiazole ring makes it a versatile compound for various applications.
Biologische Aktivität
4-cyano-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The presence of the oxadiazole ring and cyano group contributes to its diverse biological activities, making it a candidate for further research in drug discovery.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Oxadiazole Ring : Known for its role in various biological activities.
- Cyano Group : Enhances reactivity and potential interactions with biological targets.
- Dimethylphenyl Substituent : Contributes to lipophilicity and may influence pharmacokinetics.
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Properties
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15.63 | Induces apoptosis |
| Similar Oxadiazole Derivative | U-937 (Leukemia) | < 10 | Inhibits proliferation |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Enzyme Inhibition
Research indicates that oxadiazole derivatives can act as inhibitors of certain enzymes involved in cancer progression. For example:
- Histone Deacetylases (HDACs) : Compounds similar to this compound have shown inhibitory activity against HDACs, which are crucial for regulating gene expression and cellular proliferation.
| Enzyme Target | Inhibition Potency (IC50) |
|---|---|
| HDAC1 | 20 nM |
| HDAC2 | 25 nM |
This inhibition can lead to altered gene expression profiles conducive to apoptosis in cancer cells .
Case Studies
Several case studies have explored the efficacy of oxadiazole derivatives in preclinical models:
-
Study on MCF-7 Cell Line :
- Objective : Assess the cytotoxic effects of this compound.
- Results : The compound exhibited a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry confirming apoptosis induction through increased Annexin V binding.
-
In Vivo Studies :
- In animal models of tumor growth, administration of the compound resulted in a marked decrease in tumor size compared to controls. The mechanism was attributed to enhanced oxidative stress leading to cell death.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-cyano-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a cyanobenzoyl chloride derivative. Key steps include:
- Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization using reagents like POCl₃ or PCl₅ under reflux conditions .
- Coupling the oxadiazole intermediate with 4-cyanobenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimizing yield (60–75%) by controlling temperature (70–90°C) and pH (neutral to slightly acidic) to minimize hydrolysis of the cyano group .
- Data Note : Continuous flow reactors can enhance scalability, reducing by-products by 15–20% compared to batch methods .
Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?
- Methodological Answer : Use orthogonal techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 2.3–2.6 ppm for dimethylphenyl CH₃; ¹³C NMR: 118 ppm for cyano C≡N) .
- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., oxadiazole-benzamide torsion <30°) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 363.0984) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize assays aligned with oxadiazole derivatives:
- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assay on HEK-293 and MCF-7 cell lines (IC₅₀ reported: 12–45 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 2,4-dimethylphenyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance antimicrobial potency .
- Scaffold Hybridization : Fuse with thiadiazole or triazole rings to improve metabolic stability (e.g., 20% higher half-life in liver microsomes) .
- In Silico Docking : Use AutoDock Vina to predict binding to E. coli DNA gyrase (ΔG ≈ -9.2 kcal/mol) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified), serum concentrations (10% FBS), and incubation times (48–72 hrs) .
- Orthogonal Validation : Confirm enzyme inhibition (e.g., COX-2 ELISA) alongside cell-based assays to decouple target-specific vs. off-target effects .
- Meta-Analysis : Pool data from ≥3 independent studies; apply Cochran’s Q-test to assess heterogeneity (e.g., p < 0.05 indicates significant variability) .
Q. What strategies mitigate by-product formation during scale-up synthesis?
- Methodological Answer :
- DoE Optimization : Use a central composite design to model interactions between temperature (70–110°C), solvent (DMF vs. THF), and catalyst (0.1–1.0 eq. DMAP), reducing impurities to <5% .
- In-line Purification : Integrate flash chromatography (silica gel, 20% EtOAc/hexane) into continuous flow systems .
Q. How can computational models predict the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (2.8), BBB permeability (CNS: -1.2), and CYP2D6 inhibition (probability: 0.72) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane penetration (e.g., bilayer depth: 1.8 nm) .
Data Contradiction Analysis
Q. Why do cytotoxicity results vary between cancer cell lines (e.g., MCF-7 vs. HeLa)?
- Methodological Answer :
- Mechanistic Profiling : Perform RNA-seq to identify differential gene expression (e.g., upregulated pro-apoptotic BAX in MCF-7 vs. HeLa) .
- Check Redox Interference : Measure intracellular ROS (DCFH-DA assay); high ROS in HeLa may artifactually elevate IC₅₀ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
